2,3-Dibromo-3-phenyl-propenoic acid
Description
Contextualization within Halogenated Carboxylic Acids
2,3-Dibromo-3-phenylpropanoic acid is a member of the halogenated carboxylic acids, a class of compounds where one or more hydrogen atoms on the carbon chain are replaced by a halogen. byjus.comscience.gov The properties of these acids are significantly influenced by the presence and nature of the halogen atoms.
Inductive Effect: The two electronegative bromine atoms on the carbon chain of 2,3-dibromo-3-phenylpropanoic acid exert a strong electron-withdrawing inductive effect. This effect increases the acidity of the carboxylic acid group compared to its non-halogenated counterpart, phenylpropanoic acid. The delocalization of the negative charge in the resulting carboxylate anion is enhanced, stabilizing the conjugate base and thus increasing acidity. wikipedia.org
Reactivity of the α-Carbon: The presence of a bromine atom on the α-carbon (the carbon adjacent to the carboxyl group) makes this position susceptible to nucleophilic substitution reactions. libretexts.org This reactivity is a hallmark of α-halo acids and is exploited in various synthetic transformations. The Hell-Volhard-Zelinsky reaction is a classic example of α-halogenation of carboxylic acids. libretexts.orgchemistrysteps.com
Historical Development and Significance in Organic Chemistry
The study of 2,3-dibromo-3-phenylpropanoic acid has historical roots in the foundational explorations of organic reaction mechanisms. Its synthesis and subsequent reactions have been instrumental in understanding key concepts such as electrophilic addition and elimination reactions.
The primary method for synthesizing 2,3-dibromo-3-phenylpropanoic acid is the bromination of trans-cinnamic acid. prepchem.comrsc.org This reaction serves as a classic example of the electrophilic addition of a halogen to an alkene. The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion. alfredstate.educhemconnections.org The stereochemical outcome of this addition—whether it is syn or anti—has been a subject of detailed investigation, providing valuable insights into the stereospecificity of such reactions. alfredstate.edursc.org
Furthermore, the elimination reactions of 2,3-dibromo-3-phenylpropanoic acid, such as dehydrobromination, have been extensively studied. chemicalbook.comchemicalbook.com These reactions, which can lead to the formation of β-bromostyrene or phenylpropynoic acid depending on the reaction conditions, illustrate fundamental principles of elimination pathways (E1 vs. E2) and the influence of factors like the base and solvent used. acs.orgresearchgate.net
Overview of Key Research Areas and Methodologies
Research involving 2,3-dibromo-3-phenylpropanoic acid is multifaceted, spanning synthetic applications, mechanistic studies, and stereochemical analysis.
Synthetic Applications: This compound is a valuable precursor in organic synthesis. lookchem.com Its ability to undergo dehydrobromination and other elimination reactions makes it a key starting material for the synthesis of various unsaturated compounds. acs.orgresearchgate.net For instance, it has been utilized in the one-pot synthesis of enynes through microwave-assisted organic reactions, showcasing its utility in modern synthetic methods. chemicalbook.comchemicalbook.com It has also been employed in Friedel-Crafts reactions. acs.org
Mechanistic and Stereochemical Studies: A significant body of research has focused on the stereochemistry of the bromination of cinnamic acid to form 2,3-dibromo-3-phenylpropanoic acid. rsc.orgalfredstate.edu The determination of the product's stereochemistry, often through melting point analysis and spectroscopic techniques like NMR, allows for the elucidation of the reaction mechanism, specifically whether the bromine addition occurs in a syn or anti fashion. alfredstate.edursc.org The different stereoisomers of 2,3-dibromo-3-phenylpropanoic acid have distinct melting points, which aids in their identification. alfredstate.educsub.edu For example, the erythro and threo diastereomers exhibit different physical properties. youtube.com
Interactive Data Table: Stereoisomers and Melting Points
| Stereoisomer Pair | Description | Melting Point (°C) |
| (2S,3R) and (2R,3S) | Enantiomers (Erythro) | 202-204 alfredstate.edu |
| (2S,3S) and (2R,3R) | Enantiomers (Threo) | 93.5-95 alfredstate.edu |
Crystallographic Studies: The solid-state structure of 2,3-dibromo-3-phenylpropanoic acid has been investigated using X-ray crystallography. researchgate.netnih.gov These studies have revealed details about its molecular geometry and intermolecular interactions, such as the formation of hydrogen-bonded dimers in the crystal lattice. researchgate.netnih.gov Polymorphism has also been observed, with both monoclinic and orthorhombic crystal forms being identified. researchgate.net
Interactive Data Table: Crystallographic Data for Monoclinic Polymorph
| Parameter | Value |
| Chemical Formula | C₉H₈Br₂O₂ researchgate.net |
| Molecular Weight | 307.97 researchgate.net |
| Crystal System | Monoclinic researchgate.net |
| Space Group | P2₁/n researchgate.net |
Structure
3D Structure
Properties
CAS No. |
611-89-2 |
|---|---|
Molecular Formula |
C9H6Br2O2 |
Molecular Weight |
305.95 g/mol |
IUPAC Name |
2,3-dibromo-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H6Br2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5H,(H,12,13) |
InChI Key |
YCUQJKHDFXAMBE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=C(C(=O)O)Br)Br |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C(=O)O)\Br)/Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)O)Br)Br |
Pictograms |
Corrosive |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Bromination of Unsaturated Carboxylic Acid Precursors
The most prevalent method for synthesizing 2,3-dibromo-3-phenylpropenoic acid involves the bromination of an unsaturated carboxylic acid, namely cinnamic acid. This reaction provides a practical illustration of electrophilic addition to an alkene.
Addition of Bromine to Cinnamic Acid
The direct addition of bromine (Br₂) across the double bond of cinnamic acid is a fundamental and widely studied reaction that leads to the formation of 2,3-dibromo-3-phenylpropanoic acid. rsc.orgbartleby.com This process is thermodynamically favorable as the two new carbon-bromine sigma bonds formed are stronger than the carbon-carbon pi bond that is broken. rsc.org
The addition of bromine to an alkene like cinnamic acid proceeds via an electrophilic addition mechanism. drnerz.com The reaction is initiated by the electrophilic attack of the bromine molecule on the electron-rich double bond of cinnamic acid. This leads to the formation of a cyclic bromonium ion intermediate. chegg.comchemconnections.org The presence of this bridged ion is a key feature of the mechanism. Subsequently, a bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the bridge. odinity.comyoutube.com This backside attack results in the opening of the three-membered ring and the formation of the vicinal dibromide. odinity.com While the bridged bromonium ion is the generally accepted intermediate, for alkenes conjugated with an aryl group like cinnamic acid, there can be a contribution from an open carbocation intermediate that is stabilized by resonance with the adjacent phenyl group. youtube.com
The bromination of cinnamic acid is a stereospecific reaction, meaning that the stereochemistry of the starting material dictates the stereochemistry of the product. rsc.org Specifically, the reaction proceeds via an anti-addition, where the two bromine atoms add to opposite faces of the double bond. rsc.orgchemconnections.org When starting with trans-cinnamic acid, the anti-addition of bromine results in the formation of the erythro diastereomer, which is a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromo-3-phenylpropanoic acid. rsc.orgmurov.info Conversely, the syn-addition would lead to the threo diastereomer, a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromo-3-phenylpropanoic acid. rsc.org The observed product's melting point can be used to confirm the stereochemical outcome, as the erythro and threo diastereomers have distinct melting points. csub.edublogspot.com The reaction is considered diastereoselective but not enantioselective, as it produces a racemic mixture of enantiomers. chegg.com Since two identical bromine atoms are added to the double bond, there is no regioselectivity to consider. rsc.org
| Stereoisomer Pair | Configuration | Expected Melting Point (°C) |
| erythro | (2R,3S) and (2S,3R) | 202-204 blogspot.com |
| threo | (2R,3R) and (2S,3S) | 93.5-95 blogspot.com |
The conditions under which the bromination of cinnamic acid is carried out can significantly impact the reaction's yield and the distribution of stereoisomers. Key factors include the choice of solvent and the reaction temperature.
Common solvents for this reaction include glacial acetic acid, dichloromethane (B109758), and ether. rsc.orgcsub.eduprepchem.com The use of a solvent helps to control the reaction rate and makes the handling of the reagents safer. reddit.com For instance, dissolving trans-cinnamic acid in glacial acetic acid at an elevated temperature (around 50°C) ensures the starting material is fully dissolved before the addition of bromine. chemconnections.orgblogspot.com The reaction can also be performed in dichloromethane at room temperature, where the progress of the reaction can be monitored by the disappearance of the red bromine color. rsc.org Cooling the reaction mixture, often in an ice bath, after the addition of bromine is complete helps to promote the crystallization of the product and maximize the yield. blogspot.comalfredstate.edu
The reaction is typically conducted at temperatures ranging from room temperature to a gentle reflux. rsc.orgodinity.com Heating the reaction mixture can increase the rate of reaction. odinity.com The stereochemical outcome, primarily the anti-addition, is generally maintained across these conditions.
Use of Alternative Brominating Agents (e.g., Pyridinium (B92312) Tribromide vs. Elemental Bromine)
Due to the hazardous nature of elemental bromine, which is a volatile and highly corrosive liquid, alternative brominating agents are often employed. drnerz.comchegg.com A common and safer alternative is pyridinium tribromide (also referred to as pyridinium hydrobromide perbromide). drnerz.comcsub.edu
Pyridinium tribromide is a stable, crystalline solid that is easier and safer to handle than liquid bromine. drnerz.comrsc.org It serves as a source of bromine in situ, meaning it generates bromine directly within the reaction mixture. csub.edu The reaction is typically carried out by refluxing trans-cinnamic acid and pyridinium tribromide in a solvent like glacial acetic acid. drnerz.comcsub.edu The use of pyridinium tribromide still results in the stereospecific anti-addition of bromine to the double bond, yielding the same erythro diastereomer as when using elemental bromine. csub.edu
| Brominating Agent | Physical State | Key Advantages |
| Elemental Bromine (Br₂) | Liquid | Readily available |
| Pyridinium Tribromide | Solid | Safer and easier to handle drnerz.comrsc.org |
Formation through Complex Reaction Systems
While the direct bromination of cinnamic acid is the primary synthetic route, 2,3-dibromo-3-phenylpropanoic acid can also be formed as a side-product in more complex reaction systems. For example, it has been observed as a byproduct in the reaction of cyclopentyldiphenyltin cinnamate (B1238496) with 4-dimethylaminopyridine (B28879) hydrobromide perbromide. nih.gov In this case, it is proposed that bromine adds across the double bond of the cinnamate group, which is then followed by the cleavage of the tin-carbon bond to yield the final product. nih.gov
Accidental or By-Product Formation in Organometallic Reactions
The documented emergence of 2,3-Dibromo-3-phenyl-propenoic acid as a by-product occurred during a reaction involving an organotin compound. nih.govresearchgate.net Specifically, it was isolated from the reaction of cyclopentyldiphenyltin cinnamate with 4-dimethylaminopyridine hydrobromide perbromide. nih.govresearchgate.net The primary intention of this reaction was likely related to the modification of the cinnamate ligand or the organotin moiety. However, the presence of a bromine source in the form of 4-dimethylaminopyridine hydrobromide perbromide led to an unforeseen reaction pathway, ultimately yielding this compound. nih.govresearchgate.net
The reaction was carried out in a solvent mixture of chloroform (B151607) and ethanol (B145695). nih.govresearchgate.net The isolation of this dibromo acid as a side-product underscores the reactive nature of the carbon-carbon double bond within the cinnamate group, especially in the presence of a brominating agent and an organometallic framework.
Table 1: Reaction Conditions for By-Product Formation
| Reactant 1 | Reactant 2 | Solvent System | Observed By-Product |
| Cyclopentyldiphenyltin cinnamate | 4-Dimethylaminopyridine hydrobromide perbromide | Chloroform and Ethanol | This compound |
Proposed Mechanistic Rationales for By-Product Synthesis
The formation of this compound in this organometallic reaction is thought to proceed through a specific sequence of chemical events. nih.govresearchgate.net The proposed mechanism suggests a two-step process initiated by the electrophilic addition of bromine to the cinnamate group. nih.govresearchgate.net
Initially, the bromine, supplied by the 4-dimethylaminopyridine hydrobromide perbromide, adds across the double bond of the cinnamate ligand attached to the tin atom. nih.govresearchgate.net This is a common reaction for alkenes, leading to a dibrominated intermediate. The second and crucial step in the formation of the final by-product is the cleavage of the tin-oxygen bond of the organotin carboxylate. nih.govresearchgate.net This cleavage would release the free this compound.
Table 2: Proposed Mechanistic Steps
| Step | Description | Intermediate/Product |
| 1 | Electrophilic addition of bromine across the C=C double bond of the cinnamate group. | Dibrominated organotin cinnamate intermediate |
| 2 | Cleavage of the tin-oxygen bond. | This compound |
Stereochemical Characterization and Properties
Identification of Diastereomeric Forms (e.g., erythro- and threo-isomers)
2,3-Dibromo-3-phenylpropenoic acid exists as diastereomers, which are stereoisomers that are not mirror images of one another. These forms are commonly distinguished using the prefixes erythro- and threo-. The formation of these diastereomers occurs through the addition of bromine to the carbon-carbon double bond of cinnamic acid. murov.info
The erythro-isomer is designated as the (2R,3S) and (2S,3R) enantiomeric pair, while the threo-isomer consists of the (2R,3R) and (2S,3S) enantiomers. murov.info The reaction mechanism of bromine addition to cinnamic acid determines which diastereomer is formed. murov.info
Analysis of Enantiomeric Forms and Chirality
The presence of two chiral centers in 2,3-dibromo-3-phenylpropenoic acid leads to the existence of enantiomers—stereoisomers that are non-superimposable mirror images of each other. chegg.com Consequently, both the erythro and threo diastereomers exist as pairs of enantiomers. murov.info
The synthesis of these stereoisomers, such as through the bromination of cinnamic acid, typically results in a racemic mixture, which contains equal amounts of the two enantiomers. murov.info This means that the product is optically inactive, as the optical rotations of the individual enantiomers cancel each other out. The separation of these racemic mixtures into their constituent enantiomers is a critical process in stereochemical analysis and can be achieved through various resolution techniques. chegg.comchemspider.comchemspider.com
Methodologies for Stereoisomer Differentiation and Identification
The differentiation and identification of the various stereoisomers of 2,3-dibromo-3-phenylpropenoic acid are accomplished through a combination of physical and spectroscopic methods.
A foundational and effective technique for distinguishing between diastereomers is the analysis of their melting points. Diastereomers possess distinct physical properties, and their melting points can differ significantly. For 2,3-dibromo-3-phenylpropenoic acid, the reported melting points for the two diastereomeric forms are:
| Stereoisomer | Melting Point (°C) |
| erythro-2,3-Dibromo-3-phenylpropenoic acid | ~204 |
| threo-2,3-Dibromo-3-phenylpropenoic acid | ~95 |
This table is based on data from multiple sources. murov.infobrainly.com
The notable difference in their melting points allows for the straightforward identification of the specific diastereomer that has been synthesized or isolated. murov.infobrainly.com For instance, a product with a melting range around 200-204°C would be identified as the erythro-isomer. brainly.comchegg.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules, including the differentiation of stereoisomers. The precise chemical environment of each atom influences its NMR signal, providing a unique spectroscopic fingerprint.
In the ¹H NMR spectrum of the erythro-isomer of 2,3-dibromo-3-phenylpropenoic acid, the aromatic protons typically appear as a multiplet around 7 ppm. reddit.com The two methine protons (CH) on the propanoic acid chain, being in different chemical environments, would be expected to appear as two distinct doublets. reddit.com However, if their chemical shifts are very similar, these signals can overlap and appear as a more complex multiplet, sometimes described as resembling a quartet. reddit.com
Reactivity and Derivatization Strategies
Elimination Reactions of 2,3-Dibromo-3-phenylpropanoic Acid
The most prominent reaction of 2,3-dibromo-3-phenylpropanoic acid is its dehydrobromination, which also involves decarboxylation, leading to the formation of olefinic products. acs.orgstackexchange.com This transformation serves as a classic example in organic chemistry to illustrate the principles of elimination reaction mechanisms and the factors that control their stereochemical outcomes. csub.edu
Dehydrobromination Pathways (e.g., E1 and E2 Mechanisms)
The elimination of HBr and CO2 from 2,3-dibromo-3-phenylpropanoic acid can proceed through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism, largely dictated by the reaction conditions. stackexchange.comchegg.com The initial step in these reactions, when a base like potassium carbonate is used, is the deprotonation of the highly acidic carboxylic acid proton to form the corresponding carboxylate anion. stackexchange.comchegg.com
The subsequent pathway diverges based on the solvent's ability to stabilize charged intermediates. In a protic solvent like water, which can stabilize carbocations, the reaction is pushed towards an E1 mechanism. stackexchange.comresearchgate.net This pathway involves the loss of the bromide ion from the carbon adjacent to the phenyl group, forming a relatively stable benzylic carbocation. stackexchange.comresearchgate.net
Conversely, in an aprotic solvent such as acetone, which does not effectively stabilize carbocations, the reaction favors the E2 mechanism. stackexchange.comchegg.com This is a concerted, one-step process where the carboxylate group and the remaining bromine atom are eliminated simultaneously. stackexchange.com
Formation of Olefinic Products (e.g., 1-bromo-2-phenylethene)
The principal olefinic product resulting from the decarboxylative dehydrobromination of 2,3-dibromo-3-phenylpropanoic acid is 1-bromo-2-phenylethene, also known as β-bromostyrene. acs.orgoxinst.com The reaction essentially transforms the saturated propanoic acid derivative into a substituted styrene. The formation of this product is a direct consequence of the elimination of the two bromine atoms and the carboxyl group, leading to the generation of a carbon-carbon double bond.
Regioselectivity and Stereoselectivity of Elimination Products (cis- vs. trans-forms)
The elimination reaction of 2,3-dibromo-3-phenylpropanoic acid is highly stereoselective, yielding either the cis- or trans-isomer of 1-bromo-2-phenylethene as the major product, depending on the reaction conditions. oxinst.com This selectivity is a direct consequence of the operative reaction mechanism (E1 or E2).
In the E1 mechanism, which occurs in protic solvents, the intermediate benzylic carbocation has a significant lifetime, allowing for rotation around the carbon-carbon single bond. stackexchange.comresearchgate.net This rotation permits the molecule to adopt its most stable conformation, where the bulky phenyl group and the remaining bromine atom are positioned as far apart as possible to minimize steric hindrance. stackexchange.comresearchgate.net Subsequent elimination of the carboxylate group from this favored conformation predominantly leads to the formation of the more stable trans-1-bromo-2-phenylethene. stackexchange.com
In the E2 mechanism, which is favored in aprotic solvents, the reaction requires a specific anti-periplanar arrangement of the departing groups (the carboxylate and the bromine atom). stackexchange.com This stereochemical constraint dictates the geometry of the resulting alkene. For the erythro diastereomer of 2,3-dibromo-3-phenylpropanoic acid (commonly formed from the bromination of trans-cinnamic acid), the anti-periplanar arrangement leads directly to the formation of cis-1-bromo-2-phenylethene. stackexchange.comcsub.edu
Influence of Base and Solvent Systems on Reaction Outcomes
The choice of base and solvent system is a critical determinant of the reaction pathway and, consequently, the stereochemical outcome of the elimination reaction. acs.orgiucr.org Weak bases such as potassium carbonate (K₂CO₃) are commonly employed to facilitate the initial deprotonation of the carboxylic acid. stackexchange.comchegg.com
The solvent's polarity and protic nature have the most profound impact. As illustrated in educational laboratory experiments, the use of water as a solvent leads to a majority of the trans product, consistent with an E1 pathway. oxinst.com In one study, the reaction in water yielded approximately 80% trans- and 20% cis-1-bromo-2-phenylethene. oxinst.com In stark contrast, performing the reaction in acetone, an aprotic solvent, results in a dramatic shift in the product ratio, with the cis-isomer being the predominant product, often with yields approaching 98%, indicative of a dominant E2 mechanism. oxinst.com
The following table summarizes the influence of the solvent on the product distribution:
| Solvent | Predominant Mechanism | Major Product | Approximate Yield of Major Product |
| Water | E1 | trans-1-bromo-2-phenylethene | 80% oxinst.com |
| Acetone | E2 | cis-1-bromo-2-phenylethene | 98% oxinst.com |
Transformations of the Carboxylic Acid Moiety
Nucleophilic Substitution Reactions Involving Bromine Atoms
The displacement of the bromine atoms in 2,3-dibromo-3-phenylpropanoic acid by nucleophiles is another conceivable reaction pathway. However, the literature reviewed does not provide significant instances of such nucleophilic substitution reactions for this specific compound. The facile nature of the elimination reaction, particularly in the presence of basic or even weakly nucleophilic reagents, presents a significant competing pathway that would likely dominate over substitution. The steric hindrance around the bromine atoms, especially the one at the benzylic position, would also impede a classic Sₙ2 attack. Therefore, the exploration of nucleophilic substitution reactions on this substrate remains a less chartered area of its chemical reactivity.
Cyclization and Ring-Forming Reactions Utilizing the Compound as a Scaffold
The inherent functionalities of 2,3-dibromo-3-phenylpropenoic acid—two bromine atoms and a carboxylic acid—present several theoretical pathways for the construction of cyclic molecules. These include intramolecular reactions, where the molecule reacts with itself to form a ring, and intermolecular reactions, where it combines with other molecules to create cyclic adducts.
Intramolecular Cyclization:
Intermolecular Cyclization:
The reaction of 2,3-dibromo-3-phenylpropenoic acid with various nucleophiles offers a theoretical avenue for the synthesis of a range of heterocyclic compounds. Nucleophiles are chemical species that donate an electron pair to form a chemical bond. In the context of this compound, a dinucleophile could react with the two bromine atoms to form a ring.
For instance, reaction with a diamine could potentially lead to the formation of a piperazine (B1678402) or a related nitrogen-containing heterocyclic ring. Similarly, reaction with a diol could theoretically yield a dioxane derivative. While these reactions are mechanistically conceivable, specific examples utilizing 2,3-dibromo-3-phenylpropenoic acid as the starting material are not prominently featured in the scientific literature.
Research on analogous compounds, such as other 2,3-dihalo-3-arylpropanoic acids, suggests that the formation of various heterocyclic systems is a feasible outcome. These reactions often proceed via initial nucleophilic substitution of one or both bromine atoms, followed by a subsequent ring-closing step. The specific product formed would be dependent on the nature of the nucleophile, the reaction conditions employed (such as temperature, solvent, and the presence of a base), and the stereochemistry of the starting material.
A summary of potential, though not experimentally confirmed for this specific compound, cyclization reactions is presented in the table below.
| Reactant(s) | Potential Cyclic Product | Reaction Type |
| 2,3-Dibromo-3-phenylpropenoic acid (intramolecular) | Phenyl-substituted β-lactone or γ-lactone | Intramolecular Lactonization |
| 2,3-Dibromo-3-phenylpropenoic acid + Diamine | Phenyl-substituted piperazinone derivative | Intermolecular Cyclization |
| 2,3-Dibromo-3-phenylpropenoic acid + Diol | Phenyl-substituted dioxanone derivative | Intermolecular Cyclization |
| 2,3-Dibromo-3-phenylpropenoic acid + Hydrazine | Phenyl-substituted pyrazolidinone derivative | Intermolecular Cyclization |
It is important to note that the actual outcome of these reactions can be complex, with competing elimination reactions often being a significant pathway. The dehydrobromination of 2,3-dibromo-3-phenylpropenoic acid to form β-bromostyrenes is a well-documented process and may predominate under many conditions.
Further research is required to fully elucidate the potential of 2,3-dibromo-3-phenylpropenoic acid as a versatile scaffold for the synthesis of novel cyclic and heterocyclic compounds. The exploration of its reactivity with a wider range of nucleophiles and under varied reaction conditions could unlock new synthetic routes to valuable chemical entities.
Advanced Structural Elucidation and Polymorphism
X-ray Crystallography Studies
X-ray crystallography has been instrumental in determining the three-dimensional arrangement of atoms and molecules within the crystalline lattice of 2,3-Dibromo-3-phenyl-propenoic acid. These studies have revealed the existence of polymorphism and provided a deep understanding of the compound's solid-state architecture.
Identification and Characterization of Polymorphic Forms
Crystallization of this compound from a mixture of ethanol (B145695) and water has been shown to yield crystals of different shapes, indicating the presence of polymorphism. researchgate.net Two distinct polymorphic forms have been identified and characterized: a monoclinic form with the space group P21/n and an orthorhombic form with the space group Pnma. researchgate.net
The orthorhombic polymorph was the first to be described. researchgate.net Subsequently, a monoclinic polymorph was identified, exhibiting a similar crystal structure to the orthorhombic form. researchgate.net The key crystallographic parameters for the orthorhombic form determined at a temperature of 100(2) K are presented in the table below. nih.govresearchgate.net
| Crystal Data | Orthorhombic Polymorph (Pnma) |
| Formula | C₉H₈Br₂O₂ |
| Molecular Weight ( g/mol ) | 307.97 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 7.0278 (1) |
| b (Å) | 9.7105 (1) |
| c (Å) | 29.2970 (4) |
| V (ų) | 1999.33 (4) |
| Z | 8 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 (2) |
| Density (calculated) (Mg/m³) | - |
| Absorption coefficient (mm⁻¹) | 8.07 |
| Data sourced from references nih.govresearchgate.net. |
Analysis of Molecular Conformation and Positional Disorder
A significant feature observed in the crystal structures of this compound is the presence of positional disorder. In the orthorhombic polymorph, all carbon and oxygen atoms are disordered over two sets of sites with an occupancy ratio of approximately 2:1. nih.govresearchgate.netnih.gov This disorder involves the interchange of the bromine atoms' positions. Specifically, in the major component, one bromine atom is attached to the carbon at the 2-position, and the other is at the 3-position. nih.gov In the minor component, this arrangement is reversed. nih.gov
Similarly, the monoclinic polymorph also exhibits disorder, where the aliphatic carbon atoms are disordered over three sets of sites with an occupancy ratio of 0.5:0.25:0.25. researchgate.net To manage this complexity during structural refinement, the phenyl rings were constrained as rigid hexagons, and the carboxyl and benzyl (B1604629) units were restrained to be nearly flat. nih.gov The anisotropic displacement parameters of the disordered atoms were also restrained. nih.gov
Investigation of Intermolecular Interactions
The crystal packing of this compound is stabilized by a network of intermolecular interactions. A prominent feature in both the monoclinic and orthorhombic polymorphs is the formation of inversion dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.netnih.govresearchgate.netnih.gov This interaction creates a characteristic R²₂(8) ring motif. researchgate.net
In the monoclinic polymorph, these dimers are further linked by weak C-H···Br hydrogen bonds, forming chains that propagate along the a-axis direction. researchgate.net The key hydrogen bond geometry for the orthorhombic polymorph is detailed in the table below. nih.gov
| Hydrogen Bond Geometry (Å, °) | Orthorhombic Polymorph |
| D—H···A | O1—H1o···O2ⁱ |
| D—H (Å) | 0.84 |
| H···A (Å) | 1.86 |
| D···A (Å) | 2.68 (1) |
| D—H···A (°) | 165 |
| Symmetry code: (i) -x+1/2, -y+1, z-1/2. Data sourced from reference nih.gov. |
Detailed Spectroscopic Analysis
Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide complementary information to X-ray crystallography, offering insights into the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound in solution.
¹H NMR spectra of 2,3-dibromo-3-phenylpropanoic acid have been reported. oxinst.comchemicalbook.comchegg.com In one study, the ¹H NMR spectrum was used to monitor the elimination reaction of the compound to form 1-bromo-2-phenylethene. oxinst.com The spectrum of the starting material clearly showed peaks that were absent in the product spectrum, confirming the completion of the reaction. oxinst.com
¹³C NMR spectral data is also available from various sources. nih.govchegg.com These spectra provide information on the carbon framework of the molecule.
Infrared (IR) Spectroscopy: Vibrational Modes and Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. chegg.comchegg.com
Analysis of the IR spectrum reveals key vibrational frequencies:
O-H Stretch: A broad band characteristic of the carboxylic acid O-H stretching vibration.
C=O Stretch: A strong absorption corresponding to the carbonyl group of the carboxylic acid.
C-Br Stretch: Vibrations associated with the carbon-bromine bonds.
Aromatic C-H and C=C Stretches: Bands indicative of the phenyl group.
Mass Spectrometry: Fragmentation Patterns and Molecular Weight Confirmation
Mass spectrometry serves as a critical analytical technique for the structural elucidation of "this compound," providing unequivocal confirmation of its molecular weight and offering insights into its structural framework through the analysis of its fragmentation patterns. While a publicly available, fully interpreted mass spectrum for "this compound" is not extensively documented in scientific literature, analysis of its saturated counterpart, "2,3-Dibromo-3-phenylpropanoic acid," and related cinnamic acid derivatives allows for a detailed and scientifically grounded projection of its mass spectral behavior.
The calculated molecular weight of "this compound" is approximately 305.95 g/mol . The presence of two bromine atoms is a key feature, as bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This isotopic distribution results in a characteristic M, M+2, and M+4 pattern for bromine-containing fragments in the mass spectrum, which is a definitive marker for the presence of two bromine atoms.
Molecular Ion Peak and Isotopic Pattern
The electron ionization (EI) mass spectrum is expected to exhibit a molecular ion peak cluster corresponding to the intact molecule. Given the monoisotopic mass of approximately 303.87 Da, the molecular ion region would show peaks at m/z values corresponding to the different combinations of bromine isotopes. The presence of this cluster would serve as a primary confirmation of the compound's molecular formula, C₉H₆Br₂O₂.
Major Fragmentation Pathways
The fragmentation of "this compound" is anticipated to proceed through several key pathways, driven by the structural features of the molecule, including the carboxylic acid group, the phenyl ring, and the dibrominated alkene chain.
A primary and highly characteristic fragmentation step for carboxylic acids is the loss of the carboxyl group as a neutral CO₂ molecule (44 Da), preceded or followed by the loss of a hydrogen atom. This would lead to the formation of a [M-COOH]⁺ ion. Another common fragmentation is the loss of a hydroxyl radical (•OH, 17 Da) or a water molecule (H₂O, 18 Da) from the molecular ion.
The presence of bromine atoms offers additional, distinct fragmentation routes. The cleavage of a carbon-bromine bond can occur, leading to the loss of a bromine radical (⁷⁹Br• or ⁸¹Br•), resulting in a prominent [M-Br]⁺ ion. The stability of the resulting carbocation influences the likelihood of this fragmentation.
Further fragmentation can involve the phenyl group and the propenoic acid backbone. The loss of the entire dibromo-phenyl group or fragments thereof can also be expected. Based on the analysis of related compounds, such as cinnamic acid and its halogenated derivatives, the following table outlines the predicted major fragment ions for "this compound." nist.gov
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Neutral Loss | Significance |
|---|---|---|---|
| 304/306/308 | [C₉H₆Br₂O₂]⁺• | - | Molecular ion cluster, confirming the molecular formula. The isotopic pattern is characteristic of a dibrominated compound. |
| 225/227 | [C₉H₆BrO₂]⁺ | •Br | Loss of one bromine atom. This is often a significant fragmentation pathway for halogenated compounds. |
| 260/262/264 | [C₈H₅Br₂]⁺ | •COOH | Loss of the carboxyl group, a common fragmentation for carboxylic acids. |
| 146 | [C₉H₆O₂]⁺• | 2 x •Br | Loss of both bromine atoms. |
| 102 | [C₈H₆]⁺• | 2 x •Br, CO₂ | Loss of both bromine atoms and the carboxyl group, indicative of the core phenylacetylene (B144264) structure. |
| 76 | [C₆H₄]⁺• | C₃H₂Br₂O₂ | Represents the benzene (B151609) ring after fragmentation of the side chain. |
Theoretical and Computational Studies
Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) Calculations)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for studying the properties of organic molecules such as 2,3-dibromo-3-phenylpropanoic acid.
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 2,3-dibromo-3-phenylpropanoic acid, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This theoretical structure can then be compared with experimental data from X-ray crystallography.
Experimental studies have identified at least two crystalline forms (polymorphs) of 2,3-dibromo-3-phenylpropanoic acid: an orthorhombic and a monoclinic form. nih.govresearchgate.net In the crystal, the molecule adopts a specific conformation where inversion dimers are formed through hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.netresearchgate.net Computational geometry optimization, starting from various initial conformations (e.g., different rotations around the C-C single bonds), can explore the potential energy surface of the molecule to identify stable conformers in the gas phase or in solution (using solvent models). The crystallographic data provides an essential benchmark for validating the accuracy of the chosen computational method (functional and basis set).
Table 1: Experimental Crystallographic Data for 2,3-Dibromo-3-phenyl-propanoic Acid Polymorphs
| Parameter | Orthorhombic Polymorph nih.gov | Monoclinic Polymorph researchgate.net |
|---|---|---|
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/n |
| a (Å) | 7.0278 | 5.5382 |
| b (Å) | 9.7105 | 28.8640 |
| c (Å) | 29.2970 | 6.6112 |
| β (º) | 90 | 111.413 |
| **Volume (ų) ** | 1999.33 | 980.32 |
| Temperature (K) | 100 | 106 |
This table is generated from data in the referenced research articles.
DFT calculations provide detailed information about the electronic structure of 2,3-dibromo-3-phenylpropanoic acid. Key to understanding its reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons. For this compound, the HOMO would likely be localized on the phenyl ring or the bromine atoms, suggesting these are potential sites for electrophilic attack.
LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons. The LUMO is expected to be distributed along the C-Br bonds and the carbonyl group, highlighting these as probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Other calculated descriptors, such as the electrostatic potential map, can visually represent electron-rich (negative potential, typically around the oxygen and bromine atoms) and electron-poor (positive potential, typically around the acidic hydrogen) regions, further predicting sites of interaction.
Quantum chemical methods can predict spectroscopic properties with a high degree of accuracy, which is invaluable for interpreting experimental data.
Simulated IR Spectra: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be determined. This results in a simulated IR spectrum. Comparing this theoretical spectrum with experimental data helps in the assignment of complex vibrational modes, such as the characteristic stretches of the C=O, O-H, C-Br, and phenyl ring bonds. macmillanlearning.comchegg.com
Simulated NMR Spectra: Nuclear magnetic shielding tensors can be calculated for each nucleus (e.g., ¹H and ¹³C). These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). oxinst.com This process allows for the prediction of the NMR spectrum, aiding in the assignment of peaks to specific protons and carbons in the molecule and helping to confirm its structure. macmillanlearning.com
Table 2: Key Experimental Spectroscopic Data for 2,3-Dibromo-3-phenyl-propanoic Acid
| Spectroscopy Type | Region/Shift | Interpretation |
|---|---|---|
| FT-IR | ~3000 cm⁻¹ (broad) | O-H stretch of carboxylic acid |
| ~1700 cm⁻¹ | C=O stretch of carboxylic acid | |
| ~1400-1600 cm⁻¹ | Phenyl ring C=C stretches | |
| Below 800 cm⁻¹ | C-Br stretches | |
| ¹H NMR (in d6-acetone) | ~7.5 ppm | Phenyl protons |
| ~5.0-6.0 ppm | Methine protons (-CHBr) | |
| Broad signal | Carboxylic acid proton (-COOH) |
This table summarizes general features observed in typical experimental spectra for this compound. macmillanlearning.comchegg.comoxinst.com
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms. 2,3-Dibromo-3-phenylpropanoic acid is known to undergo elimination reactions to form bromo-styrene derivatives. oxinst.com Theoretical modeling of these reactions would involve:
Locating Reactants and Products: Optimizing the geometries of the starting material (2,3-dibromo-3-phenylpropanoic acid and a base) and the final products.
Transition State Searching: Identifying the highest energy point along the reaction coordinate, known as the transition state (TS). The structure of the TS provides critical information about the geometry of the molecule as bonds are breaking and forming.
Calculating Activation Energy: Determining the energy difference between the reactants and the transition state gives the activation barrier, a key factor controlling the reaction rate.
By modeling different possible pathways (e.g., E1 vs. E2 mechanisms), computational studies could predict which mechanism is favored under specific conditions (e.g., different solvents), aligning with and explaining experimental observations. oxinst.com
Molecular Dynamics Simulations for Solution and Solid-State Behavior
While quantum mechanics focuses on the electronic structure of a single or few molecules, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.
Solution Behavior: MD simulations can model a single molecule of 2,3-dibromo-3-phenylpropanoic acid surrounded by hundreds or thousands of solvent molecules (e.g., water or acetone). This allows for the study of its conformational dynamics in solution, the structure of its solvation shell, and the dynamics of hydrogen bonding between the carboxylic acid and the solvent.
Solid-State Behavior: For the solid state, MD can be used to simulate the crystalline form of the compound, using the experimental X-ray structure as a starting point. nih.govresearchgate.net Such simulations can provide insights into the lattice dynamics, the stability of the crystal structure at different temperatures, and the nature of intermolecular interactions, such as the O-H···O hydrogen bonds that form the dimers observed experimentally. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies related to Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of a series of compounds with a specific activity, such as their chemical reactivity or biological effect.
While no specific QSAR studies focused on the chemical reactivity of 2,3-dibromo-3-phenylpropanoic acid have been found, a hypothetical study could be designed. This would involve:
Dataset Assembly: Synthesizing or obtaining a series of related compounds, for example, by varying the substituents on the phenyl ring or changing the halogen atoms. The reaction rate for a specific reaction (e.g., elimination) would be measured for each compound.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using computational chemistry. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume), and topological descriptors.
Model Building: Using statistical methods like multiple linear regression, a mathematical equation would be developed that links the calculated descriptors to the measured reaction rates.
Validation: The predictive power of the resulting QSAR model would be rigorously tested.
Such a model could then be used to predict the reactivity of new, unsynthesized compounds in the same class, guiding future experimental work.
Applications in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block
2,3-Dibromo-3-phenylpropenoic acid, also known as α,β-Dibromohydrocinnamic acid, is a valuable and versatile building block in the field of organic synthesis. lookchem.com Its unique molecular structure, featuring two bromine atoms and a phenyl group attached to a propionic acid backbone, provides a platform for a wide range of chemical transformations. lookchem.com This compound serves as a key intermediate in the preparation of various organic molecules, including those with applications in pharmaceuticals and agrochemicals. lookchem.com
The reactivity of its functional groups makes it an important component in the synthesis of more complex molecules. lookchem.com For instance, the bromine atoms can be substituted or eliminated, and the carboxylic acid group can undergo various reactions, allowing for the introduction of diverse functionalities.
A notable example of its application is in the synthesis of novel 2-phenylpropionic acid derivatives. In one multi-step synthesis, a related compound, 2-(4-methylphenyl)propionic acid, is brominated to produce 2-(4-(bromomethyl)phenyl)propionic acid, highlighting the utility of such structures in creating new chemical entities with potential biological activity. nih.gov
The crystal structure of 2,3-dibromo-3-phenylpropenoic acid has been characterized by X-ray crystallography, revealing the formation of inversion dimers linked by hydrogen bonds. nih.gov This structural insight is crucial for understanding its reactivity and for designing new synthetic strategies.
Participation in One-Pot Synthesis Strategies (e.g., Enynes via Microwave Irradiation)
Microwave-assisted organic synthesis is a modern technique that leverages the dielectric properties of molecules to achieve rapid and uniform heating. sciforum.netrsc.org In the context of 2,3-dibromo-3-phenylpropenoic acid, microwave irradiation facilitates the dehydrobromination and subsequent coupling reactions required to form the enyne structure. chemicalbook.com This approach is part of a broader trend in "green chemistry," which seeks to develop more environmentally friendly and efficient chemical processes. researchgate.net
The use of one-pot, multi-component reactions is a highly valued strategy in organic synthesis as it reduces the number of separate reaction and purification steps, leading to increased atom economy and reduced waste. researchgate.net The application of 2,3-dibromo-3-phenylpropenoic acid in such microwave-assisted, one-pot syntheses demonstrates its utility in modern and sustainable chemical manufacturing. lookchem.com
Precursor in the Synthesis of Complex Organic Frameworks and Chemical Intermediates
The unique chemical structure of 2,3-dibromo-3-phenylpropenoic acid makes it a valuable precursor for the synthesis of a variety of complex organic frameworks and chemical intermediates. lookchem.com Its ability to undergo multiple transformations allows for the construction of intricate molecular architectures.
The dehydrobromination of α,β-dibromohydrocinnamic acid has been studied, indicating its potential to form unsaturated systems that can serve as key intermediates in further synthetic steps. chemicalbook.com These intermediates can then be used to build more complex molecules.
For example, related phenylpropionic acid derivatives have been used in the synthesis of novel compounds with potential dual cyclooxygenase (COX) inhibitory and antibacterial activities. nih.gov This highlights the importance of this class of compounds as starting materials for the development of new therapeutic agents.
Furthermore, the principles of using functionalized building blocks like 2,3-dibromo-3-phenylpropenoic acid are central to the construction of diverse chemical libraries for drug discovery and materials science. The development of efficient synthetic routes to novel heterocyclic compounds, for instance, often relies on versatile precursors that can be readily modified. mdpi.com
Development of Novel Synthetic Methodologies Leveraging its Reactivity
The reactivity of 2,3-dibromo-3-phenylpropenoic acid is being leveraged to develop novel synthetic methodologies. Research into its reactions under various conditions, such as treatment with a weak base in different solvents, is providing insights into its elimination pathways. researchgate.net This understanding is crucial for controlling reaction outcomes and for designing new synthetic transformations.
Kinetic studies are being employed to probe the mechanisms of these reactions, which can lead to the development of more selective and efficient synthetic methods. researchgate.net For instance, a "green synthesis" approach for 2,3-dibromo-3-phenylpropenoic acid itself has been explored, emphasizing the ongoing effort to create more sustainable chemical processes. researchgate.net
The broader field of organic synthesis is constantly seeking new and improved methods. The use of microwave assistance and the development of one-pot procedures, as seen with 2,3-dibromo-3-phenylpropenoic acid, are prime examples of this innovation. sciforum.netrsc.orgnih.gov The unique reactivity of this compound will likely continue to inspire the development of new synthetic strategies for the efficient construction of valuable organic molecules.
Q & A
Q. What precautions are needed for handling air/moisture-sensitive derivatives of this compound?
- Methodological Answer : Use Schlenk lines for synthesis under inert atmospheres. Store derivatives in sealed ampules with molecular sieves. Characterize via glovebox-compatible techniques (e.g., ATR-FTIR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
